Furamidine-d8
Description
The Strategic Role of Isotopic Labeling in Advanced Drug Metabolism and Pharmacokinetic Studies
Isotopic labeling is a critical technique in pharmaceutical research, providing detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) within a biological system. musechem.comacs.orgresearchgate.net The process involves replacing one or more atoms of a drug molecule with their isotope. studysmarter.co.uk Stable isotopes, which are non-radioactive, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used. acs.orgstudysmarter.co.ukacanthusresearch.com
The primary application of stable isotope-labeled (SIL) compounds is as internal standards for quantitative analysis, especially in methods using mass spectrometry (MS). researchgate.netacanthusresearch.comscioninstruments.com An internal standard is a compound with a known concentration added to a sample to correct for variability during analysis. scioninstruments.com SIL internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). scispace.com
Key advantages of using SIL internal standards in DMPK studies include:
Enhanced Accuracy and Precision : SIL standards exhibit nearly identical chemical and physical properties to the analyte (the drug being measured). acanthusresearch.comscispace.com This similarity means they behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer, effectively correcting for sample loss or degradation and reducing measurement errors. scioninstruments.comclearsynth.com
Correction for Matrix Effects : Biological samples like blood or plasma contain many substances that can interfere with the analysis, either suppressing or enhancing the ionization of the analyte. scioninstruments.comclearsynth.com Because a SIL standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for reliable correction of these effects. scioninstruments.comclearsynth.com
Improved Method Robustness : The use of SIL standards helps to compensate for instrumental variability, such as fluctuations in detector sensitivity or injection volume, ensuring consistent and reproducible results over time. scioninstruments.comscispace.com
Deuterium labeling is a common and cost-effective method for creating SIL standards. acanthusresearch.com By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the unlabeled analyte and the deuterated internal standard, enabling precise quantification. clearsynth.com
Comparison of Internal Standard Types in Mass Spectrometry
| Internal Standard Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stable Isotope-Labeled (SIL) Standard | The analyte molecule with one or more atoms replaced by a stable isotope (e.g., ²H, ¹³C, ¹⁵N). Example: Furamidine-d8 for Furamidine (B1674271). | Considered the ideal choice. Co-elutes with the analyte and corrects for nearly all sources of variability, including matrix effects and extraction efficiency. scioninstruments.comscispace.com | Can be expensive and synthesis may be complex. scispace.com Possibility of isotopic exchange (for deuterium) if not placed in a stable position. acanthusresearch.comsigmaaldrich.com |
| Structural Analogue | A molecule with a chemical structure similar, but not identical, to the analyte. | More readily available and less expensive than SIL standards. scispace.com | May have different chromatographic retention times, extraction recoveries, and ionization efficiencies than the analyte, leading to less accurate correction. scispace.com |
Foundational Significance of Furamidine as a Parent Compound in Diamidine Chemical Biology Research
Furamidine, also known as DB75, is an aromatic diamidine compound that has been extensively studied for its potent antimicrobial properties. asm.orgresearchgate.net It belongs to a class of molecules known as DNA minor groove binders. asm.orgresearchgate.netscite.ai Furamidine features two positively charged amidine groups linked by a diphenyl furan (B31954) core structure, which allows it to bind with high affinity to AT-rich sequences in the minor groove of DNA. researchgate.netnih.govcaymanchem.com This interaction is believed to be the basis of its biological activity, interfering with DNA-dependent cellular processes in pathogenic microorganisms. researchgate.net
Furamidine has demonstrated significant activity against a range of parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness, and Pneumocystis jirovecii (formerly P. carinii). researchgate.netscite.aicaymanchem.com Its effectiveness in animal models made it a crucial lead compound in the development of new therapeutic agents. researchgate.netku.edu
However, like many aromatic diamidines, Furamidine has low oral bioavailability due to its charged nature, limiting its administration to intravenous routes. asm.org To overcome this limitation, researchers developed pafuramidine (B1678284) (DB289), an amidoxime (B1450833) prodrug of Furamidine. asm.orgresearchgate.net A prodrug is an inactive compound that is converted into the active drug within the body. asm.org Pafuramidine was designed to be absorbed orally and then metabolized by the liver into the active Furamidine. asm.orgku.edu This research trajectory highlights Furamidine's foundational role; its potent biological activity served as the basis for designing next-generation compounds with improved pharmacokinetic profiles. researchgate.netresearchgate.net
Key Compounds in the Furamidine Research Family
| Compound Name | Alternate Name(s) | Role/Significance |
|---|---|---|
| Furamidine | DB75 | Parent diamidine compound; potent antitrypanosomal agent that binds to the DNA minor groove. asm.orgresearchgate.netasm.org |
| Pafuramidine | DB289 | An orally bioavailable prodrug that is metabolically converted to the active Furamidine. asm.orgresearchgate.net |
| Pentamidine | - | An earlier aromatic diamidine used as a reference and comparative compound in many studies. asm.orgnih.gov |
| DB829 | CPD-0801 | An aza analog of Furamidine developed to improve properties and efficacy. asm.orgasm.org |
Current Research Trajectories and Applications of Deuterium-Labeled Furamidine (this compound)
The primary and most critical application of this compound is its use as a stable isotope-labeled internal standard for the quantitative bioanalysis of Furamidine. scioninstruments.comclearsynth.com In preclinical and clinical studies involving the administration of Furamidine or its prodrug pafuramidine, researchers must accurately measure the concentration of the active Furamidine in biological fluids like blood plasma. metsol.comcore.ac.uknih.gov This is essential for understanding its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and eliminated by the body. metsol.com
This compound is ideally suited for this purpose. acanthusresearch.comclearsynth.com When added to a biological sample, it follows the parent Furamidine through every step of the analytical process, from extraction to detection. scioninstruments.com During LC-MS/MS analysis, this compound has virtually the same retention time as Furamidine, but its increased mass (due to the eight deuterium atoms) allows the mass spectrometer to detect it as a distinct entity. scispace.com By comparing the known concentration of the added this compound to the signal from the Furamidine in the sample, a highly accurate and precise concentration of the drug can be determined. clearsynth.com
This application is crucial for:
Pharmacokinetic Modeling : Building accurate models to describe the drug's behavior in the body. nih.gov
Metabolism Studies : Investigating the conversion of prodrugs like pafuramidine into active Furamidine. core.ac.uk
Bioequivalence Studies : Comparing different formulations or administration routes.
The synthesis of this compound involves replacing eight hydrogen atoms on the phenyl rings with deuterium atoms, a position that is chemically stable and not prone to exchange with protons from the solvent. acanthusresearch.comscbt.com This stability is a prerequisite for a reliable internal standard. acanthusresearch.com
Chemical Properties of Furamidine and this compound
| Property | Furamidine | This compound |
|---|---|---|
| Chemical Formula | C₁₈H₁₆N₄O caymanchem.com | C₁₈H₈D₈N₄O scbt.com |
| Molecular Weight | 304.35 g/mol | 312.40 g/mol scbt.com |
| Primary Application | Antimicrobial agent; parent compound for prodrug development. researchgate.netcaymanchem.com | Stable isotope-labeled internal standard for quantitative analysis of Furamidine. scioninstruments.comclearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Analytical Confirmation for Research Grade Deuterium Labeled Furamidine Furamidine D8
Advanced Synthetic Routes for Deuterium-Labeled Furamidine (B1674271) (Furamidine-d8)
The generation of this compound with high isotopic purity necessitates a multi-step synthetic approach, focusing on the strategic incorporation of deuterium (B1214612) atoms onto the phenyl rings of the molecule.
Deuteration Strategies Focusing on Specific Structural Moieties
The primary strategy for the synthesis of this compound involves the deuteration of the phenyl rings. This is achieved by utilizing a deuterated starting material, which ensures the stable incorporation of deuterium atoms at specific, non-labile positions within the molecular scaffold. The synthesis of 2,5-bis(4-amidinophenyl)furan-d8 (this compound) has been reported to start from bromobenzene-d5, indicating a strategy where all eight hydrogens on the two phenyl rings are replaced with deuterium. molaid.com This approach is advantageous as it provides a significant mass shift for mass spectrometry-based quantification, while minimally impacting the compound's chemical properties. chemsrc.com
Precursor Compound Synthesis and Derivatization for Deuterium Incorporation
A documented synthetic pathway for this compound (referred to as 1-d8) involves a six-step process commencing with bromobenzene-d5. molaid.com A key intermediate in this synthesis is 2,5-bis(4-cyanophenyl)furan-d8. The synthesis of this dicyano intermediate is a crucial step, as the cyano groups are subsequently converted to the desired amidine functionalities.
The general synthetic scheme, based on related non-deuterated syntheses and the starting material for the deuterated version, can be inferred as follows:
Preparation of a deuterated Grignard or organolithium reagent: Bromobenzene-d5 is converted into a reactive organometallic species.
Coupling reactions: These deuterated organometallic reagents are used in subsequent steps to construct the diphenylfuran core.
Formation of the furan (B31954) ring: A common method for forming 2,5-diaryl-furans is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Introduction of cyano groups: The precursor would likely be a di-halo-diphenylfuran, which can be converted to the dicyano derivative via nucleophilic substitution with a cyanide salt. The synthesis of the intermediate 2,5-bis(4-cyanophenyl)furan-d8 has been documented. molaid.com
Conversion of cyano groups to amidines: The dicyano compound is then converted to the final product, this compound. This is typically achieved through the Pinner reaction, where the nitrile is treated with an alcohol and HCl to form an imino ether, which is then reacted with ammonia (B1221849) to yield the amidine.
This multi-step process allows for the precise and stable incorporation of eight deuterium atoms onto the aromatic rings of the Furamidine molecule.
Rigorous Analytical Characterization for Deuterium-Labeled Furamidine (this compound)
To confirm the successful synthesis and ensure the quality of this compound for its use in research, comprehensive analytical characterization is essential. This involves spectroscopic confirmation of the deuterium labeling and mass spectrometric verification of its isotopic purity and identity.
Spectroscopic Confirmation of Deuterium Labeling (e.g., Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the site-specific incorporation of deuterium. In ¹H NMR spectroscopy, the absence of signals in the aromatic region, where the phenyl protons of non-labeled Furamidine would typically appear, provides strong evidence of successful deuteration. acs.orgresearchgate.net The integration of any residual proton signals against a known internal standard can be used to calculate the percentage of deuterium incorporation.
Conversely, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. The spectrum would show signals corresponding to the chemical shifts of the deuterium atoms on the phenyl rings, providing definitive proof of their presence and location within the molecule. rsc.org The use of deuterated solvents in NMR is standard practice to avoid solvent interference, and in the case of analyzing a deuterated compound, it allows for clear observation of the deuterium signals from the analyte. tcichemicals.comstudymind.co.uk
Table 1: Expected ¹H NMR and ²H NMR Spectral Features for this compound
| Spectroscopic Technique | Expected Observation for this compound | Rationale |
| ¹H NMR | Absence or significant reduction of signals in the aromatic region (typically ~7-8 ppm). | Replacement of aromatic protons with deuterium atoms. |
| ²H NMR | Presence of signals in the aromatic region. | Direct detection of the incorporated deuterium nuclei. |
Mass Spectrometry for Isotopic Purity and Precise Identity Verification
Mass spectrometry (MS) is indispensable for determining the molecular weight and isotopic purity of this compound. The molecular weight of this compound will be 8 mass units higher than that of its non-labeled counterpart due to the replacement of eight hydrogen atoms (1.008 Da) with eight deuterium atoms (2.014 Da).
In tandem mass spectrometry (MS/MS), this compound is frequently used as an internal standard in pharmacokinetic studies. nih.gov The specific fragmentation pattern of the deuterated compound allows for its distinct detection from the non-labeled Furamidine. The characteristic single-reaction monitoring (SRM) transition for this compound (DB75-d8) has been reported as m/z 313.2 → 296.3 in positive electrospray ionization mode. nih.gov Other reported SRM transitions include m/z 313.3 → 296.1. This fragmentation corresponds to the loss of a neutral fragment from the deuterated parent ion. The stability of the fragment ions is a key aspect of their detection in mass spectrometry. libretexts.orglibretexts.org
Table 2: Mass Spectrometric Data for Furamidine and this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | SRM Transition (m/z) |
| Furamidine | C₁₈H₁₆N₄O | 304.1324 | 305.2 → 288.1 |
| This compound | C₁₈H₈D₈N₄O | 312.1827 | 313.2 → 296.3, 313.3 → 296.1 |
The consistent and well-defined fragmentation of this compound allows for its reliable quantification in complex biological matrices, underscoring the importance of its precise synthesis and characterization for advanced biomedical research.
Sophisticated Analytical Methodologies Employing Deuterium Labeled Furamidine Furamidine D8
Development and Validation of High-Sensitivity Bioanalytical Assays for Furamidine (B1674271) and its Analogues
The establishment of high-sensitivity bioanalytical assays is fundamental for pharmacokinetic and other related studies. europa.euau.dk The validation of these methods ensures that they are reliable and reproducible for their intended purpose. europa.euau.dk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. wuxiapptec.comthermoscientific.com This technique is particularly well-suited for the analysis of complex biological samples where trace levels of analytes need to be detected. au.dk
Effective chromatographic separation is critical for minimizing matrix effects and ensuring accurate quantification. The retention behavior of analytes like Furamidine, which contains amine groups, can be optimized by carefully selecting the stationary phase and mobile phase composition. nih.gov For instance, studies on compounds with primary, secondary, and tertiary amines have shown that peak tailing and selectivity issues can be mitigated by adding volatile amines to the mobile phase. nih.gov
Gradient elution, where the mobile phase composition is changed over the course of the analysis, is a common strategy to improve the resolution of complex mixtures. libretexts.org This technique allows for the efficient elution of both early and late-eluting compounds in a single run. libretexts.org The optimization of the gradient profile, including the initial and final solvent compositions and the rate of change, is a key aspect of method development. d-nb.info For example, a study on prazosin (B1663645) utilized a gradient elution with methanol (B129727) and 0.1% formic acid in water to achieve separation on a C18 column. frontiersin.org
Table 1: Example of Chromatographic Parameters for Amine-Containing Compounds
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-Hexyl |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for resolution of analyte and internal standard |
| Flow Rate | Typically 0.3 - 0.5 mL/min |
| Column Temperature | Controlled to ensure reproducibility |
This table presents a generalized set of parameters that are often optimized for the LC-MS/MS analysis of amine-containing compounds like Furamidine.
Positive electrospray ionization (ESI) is a widely used soft ionization technique that is particularly effective for compounds with basic functional groups, such as the amine groups in Furamidine. nih.govunb.br In positive ESI, protonated molecules ([M+H]+) are generated in the ion source, which are then detected by the mass spectrometer. uni-rostock.denih.gov The efficiency of ionization can be influenced by the mobile phase composition and source parameters, such as spray voltage and gas flows, which must be optimized to maximize sensitivity. d-nb.info
Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification in tandem mass spectrometry. thermoscientific.comresearchgate.net In MRM, a specific precursor ion (e.g., the [M+H]+ of Furamidine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity by filtering out background noise. The selection of precursor and product ion transitions is a critical step in method development. For instance, in the analysis of prazosin, MRM transitions of m/z 384.2→95.0 for the analyte and m/z 392.2→95.0 for its deuterated internal standard were used. frontiersin.org
Table 2: Example of Mass Spectrometry Parameters for Furamidine Analysis
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of protonated Furamidine |
| Product Ion (Q3) | Specific fragment ion of Furamidine |
| Collision Energy | Optimized to maximize product ion intensity |
| Source Temperature | e.g., 650 °C d-nb.info |
| Ion Spray Voltage | e.g., +1400 V d-nb.info |
This table provides an illustrative example of typical MS parameters that would be optimized for the analysis of Furamidine using LC-MS/MS.
Optimization of Chromatographic Separation Parameters and Gradient Elution
Role of Furamidine-d8 as an Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis. wuxiapptec.com An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls. sepscience.com It is used to correct for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. wuxiapptec.comsepscience.com this compound is an ideal internal standard for Furamidine because it has nearly identical chemical and physical properties to the analyte but a different mass, allowing it to be distinguished by the mass spectrometer. frontiersin.org
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. sepscience.comenvt.fr The linearity of this curve over a specific concentration range (the dynamic range) is a critical validation parameter. envt.fr A linear relationship demonstrates that the method can provide test results that are directly proportional to the concentration of the analyte. envt.fr
The calibration curve should typically consist of a blank sample, a zero sample (containing only the internal standard), and at least six to eight non-zero concentration levels. rrml.ro The acceptance criteria for the calibration curve often require that the back-calculated concentrations of the standards are within ±15% of the nominal value (or ±20% for the lower limit of quantitation, LLOQ). rrml.ro
Table 3: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Back-Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.012 | 1.05 | 105.0 |
| 2.50 | 0.031 | 2.58 | 103.2 |
| 5.00 | 0.060 | 4.95 | 99.0 |
| 10.0 | 0.125 | 10.2 | 102.0 |
| 25.0 | 0.305 | 24.8 | 99.2 |
| 50.0 | 0.615 | 50.7 | 101.4 |
| 100 (ULOQ) | 1.220 | 99.5 | 99.5 |
This table presents hypothetical data illustrating a linear calibration curve for a bioanalytical method.
Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. pmda.go.jpbebpa.org These parameters are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intraday) and on different days (interday). nih.gov
For a bioanalytical method to be considered reliable, the precision, expressed as the coefficient of variation (CV%), should generally not exceed 15% (20% at the LLOQ), and the accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% at the LLOQ). mdpi.com
Table 4: Example of Intraday and Interday Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intraday (n=5) | Interday (n=15, 3 days) | ||
| Mean Conc. ± SD (ng/mL) | Precision (CV%) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | ||
| Low | 3.00 | 3.09 ± 0.12 | 3.9 | 103.0 | 3.15 ± 0.21 |
| Medium | 30.0 | 29.1 ± 1.05 | 3.6 | 97.0 | 28.8 ± 1.44 |
| High | 80.0 | 82.4 ± 2.47 | 3.0 | 103.0 | 81.6 ± 3.26 |
This table provides illustrative data for the precision and accuracy of a bioanalytical method.
Establishment of Calibration Curve Linearity and Dynamic Range
Ultra-High-Resolution Mass Spectrometry in Deconvoluting Complex this compound Related Research
In modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification. scioninstruments.comacanthusresearch.com this compound, a deuterated analog of the antiparasitic agent Furamidine, serves as an ideal internal standard for mass spectrometry-based bioanalysis. clearsynth.comresearchgate.net Its chemical and physical properties closely mimic the unlabeled analyte, Furamidine, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and procedural variability. scioninstruments.comscispace.com
The analysis of Furamidine in complex biological matrices, such as plasma or tissue homogenates, necessitates highly sophisticated analytical techniques to differentiate the analyte and the internal standard from a multitude of endogenous components. Ultra-high-resolution mass spectrometry (UH-HRMS) is exceptionally suited for this purpose, providing the mass accuracy and resolving power required to unambiguously detect and quantify target compounds in complex mixtures. semanticscholar.orgnih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry are at the forefront of UH-HRMS, enabling detailed research into the disposition of drugs like Furamidine. ilmexhibitions.comthermofisher.com
Application of Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap Mass Spectrometry
Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers represent the pinnacle of high-resolution mass analysis, capable of achieving resolving powers exceeding 1,000,000 FWHM and mass accuracies in the sub-parts-per-million (ppm) range. ilmexhibitions.comuochb.czamolf.nl This level of performance is critical in studies employing this compound. The primary advantage is the ability to confidently resolve the isotopic peaks of Furamidine from those of this compound, as well as from any potential isobaric interferences present in the sample matrix. thermofisher.comserdp-estcp.mil
In a typical quantitative workflow, this compound is spiked into a biological sample at a known concentration before sample preparation. clearsynth.com The sample is then analyzed by a UHPLC system coupled to an FTICR or Orbitrap mass spectrometer. The unparalleled mass accuracy of these instruments allows for the creation of extremely narrow mass extraction windows (e.g., < 5 ppm) for both the analyte (Furamidine) and the internal standard (this compound). semanticscholar.org This minimizes the contribution of background noise and interfering ions, leading to a significant improvement in the signal-to-noise ratio and, consequently, the sensitivity and accuracy of the assay. thermofisher.com The ratio of the analyte's signal intensity to the internal standard's signal intensity is used to calculate the concentration of Furamidine in the original sample. clearsynth.com
The table below details the precise mass information for Furamidine and its deuterated internal standard, this compound, underscoring the necessity of high-resolution instrumentation.
Advanced Ion Activation and Fragmentation Methods for Detailed Structural Elucidation
Beyond quantification, UH-HRMS is instrumental in the structural elucidation of a drug and its metabolites. This is accomplished through tandem mass spectrometry (MS/MS) experiments, where precursor ions of interest are isolated and fragmented to produce a characteristic pattern of product ions. escholarship.org Advanced ion activation and fragmentation methods are employed to gain detailed structural insights.
Common fragmentation techniques include:
Collision-Induced Dissociation (CID): A widely used method where ions are fragmented by collisions with an inert gas. escholarship.org It is effective for generating backbone cleavages and confirming the core structure of a molecule.
Higher-Energy Collisional Dissociation (HCD): An alternative to CID, often performed in an HCD cell, which typically produces a rich spectrum of fragment ions, including those from secondary fragmentation events, providing comprehensive structural information. uochb.cznih.gov
Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves transferring an electron to a multiply charged precursor ion. ETD is particularly useful for preserving labile post-translational modifications and can provide complementary fragmentation information to CID/HCD. escholarship.orgnih.gov
When analyzing samples containing Furamidine and its d8-labeled standard, these fragmentation techniques serve a dual purpose. Firstly, they confirm the identity of the detected analyte by matching its fragmentation pattern against that of a reference standard. Secondly, they verify the structural integrity and stability of the this compound internal standard. Researchers can confirm that the deuterium (B1214612) labels are retained on specific fragments, as expected. For instance, fragmentation of a-PVP-d8, a deuterated cathinone, has shown that deuterium labels remain on the expected fragment, demonstrating the utility of this approach in tracing fragmentation pathways without H/D scrambling. wvu.edu
The fragmentation pattern of this compound is expected to be nearly identical to that of Furamidine, with the key difference being a mass shift in the fragments that retain the deuterium labels. This predictable mass shift provides unequivocal evidence for the identity of both the analyte and the internal standard, further enhancing the reliability of the analytical method.
The following table illustrates hypothetical but plausible fragmentation data for Furamidine and the expected corresponding fragments for this compound.
Pharmacokinetic Research Insights from Deuterium Labeled Furamidine Furamidine D8 Studies
Elucidation of Prodrug Activation and Resultant Furamidine (B1674271) Systemic Exposure
The development of orally active prodrugs for the potent but poorly bioavailable furamidine has been a key strategy in treating parasitic diseases like human African trypanosomiasis (HAT). nih.govasm.org Furamidine-d8 is instrumental in studies designed to understand how these prodrugs are converted to the active furamidine and the resulting concentration of the active drug in the body over time. nih.gov
Comparative Pharmacokinetic Profiling of Furamidine and its Prodrugs (e.g., Pafuramidine (B1678284), DB868)
Studies comparing the pharmacokinetic profiles of furamidine when administered via its prodrugs, such as pafuramidine (also known as DB289) and DB868, reveal the efficiency of this therapeutic strategy. core.ac.ukplos.org After oral administration, prodrugs like pafuramidine are absorbed and then converted in the liver to furamidine. This biotransformation is essential because furamidine itself has poor oral availability.
Research in various animal models has demonstrated that oral administration of these prodrugs leads to sustained systemic exposure to the active furamidine. core.ac.uk For instance, in rats and monkeys, oral doses of pafuramidine were well-absorbed and effectively converted to furamidine, though subject to first-pass metabolism, which limited systemic bioavailability to 10-20%. Despite this, furamidine became the major radiolabeled component in key organs.
Similarly, studies with the prodrug DB868 in vervet monkeys showed it was orally available and successfully converted to its active form, DB829 (a structural analog of furamidine). plos.orgnih.gov Pharmacokinetic analysis confirmed that this conversion resulted in plasma concentrations of the active drug that were many times greater than the concentration required to inhibit the parasite in vitro. plos.orgnih.gov The terminal elimination half-life of furamidine in plasma is predicted to be significantly longer than that of its prodrug pafuramidine in both rats (170 vs. 47 hours) and humans (64 vs. 19 hours). nih.govwsu.edu
| Compound | Parameter | Value | Unit |
|---|---|---|---|
| Pafuramidine | Predicted Terminal Half-Life | 47 | hours |
| Furamidine | Predicted Terminal Half-Life | 170 | hours |
Analysis of Pharmacokinetic Parameters in Diverse Biological Matrices (e.g., Plasma, Liver, Brain)
Using this compound as a tracer, researchers can quantify furamidine concentrations in various tissues, providing a detailed picture of its distribution. Following the administration of its prodrug [14C]pafuramidine to rats, radioactivity, predominantly identified as furamidine, showed extensive tissue retention. nih.gov The highest concentrations were found in the liver, reaching levels three orders of magnitude higher than in plasma 24 hours post-dose. nih.gov Significant retention was also observed in the kidneys, with detectable levels of furamidine remaining in the liver for up to 7 days. nih.gov
This extensive tissue accumulation, especially in the liver, is a defining characteristic of furamidine's disposition. core.ac.uk In rats given an oral dose of pafuramidine, the liver-to-plasma concentration ratio of furamidine was exceptionally high. core.ac.uk Further analysis revealed that within the liver, furamidine associates with the nuclear, mitochondrial, and microsomal fractions. core.ac.uk While furamidine is the primary component in organs like the liver and brain, it, along with its prodrug, accounts for less than 20% of the radioactivity in plasma after an oral dose, indicating the presence of other metabolites. Semi-physiologically based pharmacokinetic (semi-PBPK) models have been developed to describe the disposition of both pafuramidine and furamidine in plasma and to predict their exposure in tissues like the liver and kidney. nih.govwsu.edu
| Matrix | Finding | Time Point |
|---|---|---|
| Liver | Concentration ~1000x higher than plasma | 24 hours post-dose |
| Liver | Radioactivity still detectable | 7 days post-dose |
| Brain | Furamidine is the major radiochemical component | - |
| Plasma | Furamidine & Prodrug <20% of total radioactivity | - |
In-Depth Studies of Hepatic Disposition and Tissue Distribution Utilizing this compound as a Tracer
The liver plays a central role in both the activation of furamidine from its prodrugs and its subsequent disposition. researchgate.net this compound tracer studies have been essential in dissecting the complex processes that govern the drug's behavior within the liver, including its distribution, binding, and transport. nih.gov
Determination of Liver-to-Plasma Partitioning Coefficients
The liver-to-plasma partition coefficient (Kp) quantifies the extent to which a drug concentrates in the liver relative to the plasma. For furamidine, this value is remarkably high. In rats that received an oral dose of pafuramidine, the in vivo Kp of furamidine was measured to be as high as 1300. researchgate.netresearchgate.net In vitro studies using isolated perfused rat livers (IPLs) yielded an even higher liver-to-perfusate partition coefficient (Kp,IPLs) of 3700. researchgate.netresearchgate.netnih.gov The discrepancy between the in vivo and in vitro values can be partly explained by differences in protein binding between blood plasma and the perfusate solution used in the lab. researchgate.netresearchgate.net These high Kp values confirm that furamidine accumulates extensively in the liver. researchgate.netnih.gov
Analysis of the Impact of Intracellular Binding on Apparent Systemic Exposure
The extensive accumulation of furamidine in the liver is largely due to significant intracellular binding. nih.gov This sequestration within liver cells, or hepatocytes, acts as an "intracellular sink," which limits the amount of furamidine that can exit the liver and enter the systemic circulation. researchgate.net The unbound fraction of furamidine in the liver is at least 80 times lower than in plasma. nih.govresearchgate.net Subcellular fractionation studies have shown that furamidine primarily accumulates within the mitochondrial fraction of liver tissue. researchgate.netnih.gov
This extensive binding and sequestration mean that despite high total concentrations in the liver, the concentration of unbound, pharmacologically active drug available to circulate systemically is much lower. nih.gov This phenomenon markedly influences the drug's disposition and apparent systemic exposure. nih.gov Interestingly, despite the extensive binding, a significant portion of the accumulation in liver cells is also attributed to unbound drug, suggesting that the efflux of the charged furamidine molecule from the hepatocyte is a rate-limiting step. nih.gov
Characterization of Transporter Involvement in Hepatobiliary Disposition
The movement of furamidine and its prodrugs into and out of liver cells is mediated by various drug transporter proteins. core.ac.uk The prodrug pafuramidine is taken up by hepatocytes and is primarily eliminated through metabolism, with very little being excreted directly into the bile. nih.gov Once furamidine is formed within the hepatocyte, its exit is a critical step. researchgate.netnih.gov
The high liver partitioning coefficients, which are much greater than what would be predicted based on passive diffusion and unbound fractions alone, suggest that active transport processes are involved in the uptake of furamidine into hepatocytes. researchgate.net The efflux of furamidine from the liver back into the blood (basolateral efflux) and into the bile (biliary excretion) is also managed by transporters. nih.gov Potential candidates for the transport of the cationic furamidine molecule include organic cation transporters (OCTs) on the basolateral membrane and canalicular efflux transporters like MATE1 (Multidrug and Toxin Extrusion Protein 1) and P-glycoprotein (P-gp). core.ac.uk Studies suggest that for furamidine, the predominant elimination pathway from the liver is excretion into the bile. researchgate.net
Evaluation of Pathophysiological States on Furamidine Pharmacokinetics
The physiological state of the host can be significantly altered by disease, leading to changes in drug pharmacokinetics. Parasitic infections, in particular, are known to affect host metabolism and organ function, which can, in turn, influence the absorption, distribution, metabolism, and excretion of therapeutic agents. nih.govarccjournals.com Understanding these interactions is critical for ensuring the efficacy and safety of antiparasitic drugs.
Investigation of Pharmacokinetic Alterations During Specific Parasitic Infections (e.g., Trypanosomal Infection)
Research has demonstrated that trypanosomal infection can significantly alter the pharmacokinetics of furamidine and its prodrugs. core.ac.uk In a rat model of first-stage trypanosomiasis, the systemic exposure to both the prodrug pafuramidine and the active diamidine, furamidine, was markedly increased compared to uninfected control animals. core.ac.uk
Specifically, the systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), of pafuramidine and furamidine was increased by 1.3-fold and 3-fold, respectively, in infected rats. core.ac.uk The increase in furamidine's AUC was partially attributed to a decrease in its biliary excretion. core.ac.uk This suggests that the parasitic infection can impair the host's ability to clear the drug, leading to higher and more sustained plasma concentrations.
The alteration in the pharmacokinetics of the prodrug, pafuramidine, was observed to be dependent on the dose and route of administration, which is consistent with the behavior of a blood-flow limited compound according to the well-stirred model of hepatic clearance. core.ac.uk Since the biotransformation of the prodrug to the active furamidine is a critical step, there was initial concern that a trypanosomal infection could reduce the formation of furamidine to sub-therapeutic levels. core.ac.uk However, the research findings indicate that the infection, in fact, leads to higher systemic exposure of the active compound. core.ac.uk
These findings highlight the capability of trypanosomal infections to modify the pharmacokinetics of bis-O-methylamidoxime prodrugs and their corresponding active diamidines. core.ac.uk Such alterations are significant as they can impact both the efficacy and potential toxicity of the treatment.
Table 1: Effect of Trypanosomal Infection on the Systemic Exposure (AUC) of Pafuramidine and Furamidine in a Rat Model
| Compound | Condition | Fold Increase in AUC |
| Pafuramidine (Prodrug) | Infected | 1.3 |
| Furamidine (Active Diamidine) | Infected | 3 |
Data sourced from a study on a rat model of first-stage trypanosomiasis. core.ac.uk
Metabolism and Biotransformation Research Facilitated by Deuterium Labeled Furamidine Furamidine D8
Identification and Comprehensive Characterization of Furamidine (B1674271) Metabolites
The biotransformation of furamidine is a complex process involving multiple enzymatic reactions that modify its structure, facilitating its eventual excretion from the body. These reactions are broadly categorized into Phase I and Phase II metabolism. The conversion of the prodrug pafuramidine (B1678284) to the active furamidine involves sequential oxidative and reductive reactions that produce intermediate metabolites. nih.govnih.gov
Phase I metabolism of furamidine and its precursors involves several key transformations. The bioconversion from its prodrug, pafuramidine, is a multi-step pathway. scielo.br The primary reactions include oxidative O-demethylation and reductive N-dehydroxylation. nih.govcambridge.org
The metabolic activation of pafuramidine to furamidine is initiated by cytochrome P450-catalyzed O-demethylation, followed by reductive dehydroxylation catalyzed by the cytochrome b5/NADH-cytochrome b5 reductase system. nih.gov For some analogues, a novel N-demethoxylation reductive reaction has also been identified. core.ac.uk In studies with O-alkoxyamidine analogues of furamidine, metabolites were formed through hydroxylation of the alkoxy group, dealkylation, and reduction of the amidoxime (B1450833) to the amidine group. acs.orgacs.org
Sequential O-demethylations: The methoxy (B1213986) groups of the prodrug are removed. nih.gov
Sequential N-dehydroxylations: The resulting amidoxime intermediates are reduced to form the active amidine groups of furamidine. nih.govnih.gov
Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. nih.govfliphtml5.com For furamidine and related compounds, glucuronidation is a significant Phase II pathway. researchgate.net Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the primary enzymes responsible for this process, transferring glucuronic acid to the drug molecule. criver.commdpi.com While sulfation is another major Phase II pathway for many xenobiotics, specific data on the sulfation of furamidine is less documented in the provided search results. nih.gov Glucuronidation generally leads to detoxification and prepares the compounds for excretion in urine and bile. criver.com
Detailed Analysis of Phase I Metabolic Transformations (e.g., Oxidation, Reduction, Hydrolysis, N-demethoxylation, O-demethylation, N-dehydroxylation)
Enzymology of Furamidine Metabolism
The metabolic conversion of furamidine and its prodrugs is catalyzed by specific families of enzymes, primarily Cytochrome P450s for Phase I and UDP-Glucuronosyltransferases for Phase II.
Cytochrome P450 (CYP) Isoforms: Several CYP isoforms are involved in the initial O-demethylation of the prodrug pafuramidine. Screening with recombinant enzymes has shown that CYP1A1, CYP1A2, CYP1B1, CYP2J2, CYP4F2, and CYP4F3B can catalyze this reaction. nih.gov Further studies have pinpointed CYP4F2 and CYP4F3B as the primary catalysts in the liver and intestine. researchgate.netnih.govwikipedia.org CYP1A2 has also been identified as a key enzyme in the metabolism of furamidine analogues, sometimes exhibiting allosteric kinetics. core.ac.uknih.gov
UDP-Glucuronosyltransferases (UGT) Isoforms: UGT enzymes are crucial for the Phase II glucuronidation of drugs. ebmconsult.commdpi.com The UGT1 and UGT2 families are mainly responsible for metabolizing xenobiotics. criver.commdpi.com Specific to furamidine analogues, UGT1A1 has been identified as a key contributor to glucuronidation. mdpi.com The liver expresses a high abundance of UGTs, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, which are major players in drug metabolism. mdpi.com
Table 1: Enzymes Involved in Furamidine Metabolism
| Metabolic Phase | Enzyme Family | Specific Isoforms | Role | Source |
|---|---|---|---|---|
| Phase I | Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP1B1, CYP4F2, CYP4F3B | Catalyze the initial O-demethylation of the prodrug pafuramidine. nih.gov | nih.gov |
| Phase I | Cytochrome b5 system | Cytochrome b5, NADH-cytochrome b5 reductase | Catalyze the reductive N-dehydroxylation steps. nih.gov | nih.gov |
| Phase II | UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT2B7 | Catalyze the glucuronidation of furamidine and its metabolites. mdpi.com | mdpi.com |
Understanding the kinetics of the enzymes that metabolize furamidine provides insight into its disposition and potential for drug-drug interactions.
Enzyme kinetic studies, often following the Michaelis-Menten model, are used to determine key parameters like the Michaelis constant (Km) and maximum reaction velocity (Vmax). libretexts.org These parameters describe the affinity of an enzyme for its substrate and its maximum catalytic rate.
For an analogue of furamidine, the formation of the first O-demethylated metabolite (M1) by human liver microsomes was described by a unienzyme Michaelis-Menten model with a Km of 11 µM and a Vmax of 340 pmol/min/mg . nih.gov In contrast, the same reaction in rat liver microsomes followed a two-enzyme model. nih.gov The formation of a subsequent metabolite (M2) in human liver microsomes exhibited allosteric kinetics. nih.gov
Furamidine can also act as an inhibitor of certain enzymes. In studies of its effect on Protein Arginine Methyltransferase 1 (PRMT1), furamidine was found to be a competitive inhibitor with respect to the peptide substrate. acs.org The inhibition constant (Kis ) was determined to be 2.6 µM , and the uncompetitive inhibition constant (Kii ) was 38 µM . acs.org The inhibition constant, Ki, is an intrinsic measure of an inhibitor's affinity for an enzyme. evotec.com
Table 2: Kinetic Parameters of Furamidine Metabolism and Inhibition
| Process | Enzyme/System | Parameter | Value | Source |
|---|---|---|---|---|
| Metabolite (M1) Formation of Analogue | Human Liver Microsomes (HLMs) | Km | 11 µM | nih.gov |
| Metabolite (M1) Formation of Analogue | Human Liver Microsomes (HLMs) | Vmax | 340 pmol/min/mg | nih.gov |
| PRMT1 Inhibition | Furamidine | Kis (competitive) | 2.6 µM | acs.org |
| PRMT1 Inhibition | Furamidine | Kii (uncompetitive) | 38 µM | acs.org |
Enzyme Kinetics of Furamidine Metabolism and Inhibition
Methodologies for Accounting for Unbound Drug Concentration in Enzyme Kinetic Studies
In the realm of enzyme kinetics and drug metabolism, the "free drug theory" posits that only the fraction of a drug not bound to proteins or other macromolecules is available to interact with metabolic enzymes, transporters, and therapeutic targets. oup.com Consequently, accurately accounting for the unbound drug concentration in in vitro incubation systems is critical for the reliable prediction of a drug's pharmacokinetic profile and for successful in vitro-in vivo extrapolation (IVIVE). oup.com Failure to quantify the unbound fraction (f_u) can lead to significant miscalculations in determining pharmacokinetic parameters, such as clearance, potentially resulting in flawed dose projections. bioivt.com
Several established methodologies are employed to determine the unbound drug concentration in various biological matrices used for metabolic studies, including plasma, microsomes, and hepatocytes. oup.comresearchgate.net The most common techniques are equilibrium dialysis (ED), ultrafiltration (UF), and ultracentrifugation (UC). researchgate.net
Equilibrium Dialysis (ED): This is widely considered the gold standard for measuring protein binding. oup.combioivt.com The method involves placing a semipermeable membrane between a chamber containing the drug in a biological matrix (like plasma or a microsomal suspension) and a chamber containing a buffer solution. bioivt.com The free drug diffuses across the membrane until equilibrium is reached, at which point the concentration in the buffer chamber is equal to the unbound concentration in the biological matrix. bioivt.com The Rapid Equilibrium Dialysis (RED) device is a commonly used high-throughput system for this purpose. bioivt.comnuvisan.com
Ultrafiltration (UF): This technique separates the free drug from the protein-bound drug by forcing the liquid component of the plasma or incubation medium through a filter with a specific molecular weight cutoff. The filter retains the large protein molecules and the drug bound to them, while the unbound drug passes through in the ultrafiltrate. UF is often faster than equilibrium dialysis but can be susceptible to issues like non-specific binding of the drug to the filter membrane and apparatus. researchgate.net
Ultracentrifugation (UC): This method involves high-speed centrifugation to pellet the macromolecules (like proteins) in the sample. The supernatant, which contains the unbound drug, is then collected and analyzed.
The unbound fraction (f_u) is a crucial input for kinetic models. For instance, the unbound intracellular drug concentration (Cu,cell) can be calculated by multiplying the unbound drug fraction in cells (fu,cell) by the total intracellular drug concentration. nih.gov This allows for a more precise understanding of the concentration of the drug at the site of metabolic activity, enhancing the accuracy of kinetic parameter estimates derived from in vitro systems. oup.comnih.gov The use of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying the low concentrations of unbound drug in these assays. bioivt.comnuvisan.com
Comparative Metabolism Studies Across Biological Species and In Vitro Systems
Understanding the metabolic fate of a drug candidate across different biological species and correlating in vitro data with in vivo outcomes are cornerstones of drug development. nih.gov Comparative studies involving furamidine and its prodrugs, such as pafuramidine (DB289), have been conducted in various species, including rats, monkeys, and humans, as well as in diverse in vitro systems like isolated perfused livers (IPLs), sandwich-cultured hepatocytes (SCH), and human enteric microsomes. nih.govnih.govnih.gov Such studies are essential for identifying species-specific metabolic pathways and potential differences in drug disposition.
The biotransformation of the prodrug pafuramidine to the active metabolite furamidine involves a complex, sequential metabolic process. researchgate.net In vitro incubation of pafuramidine with human enteric microsomes in the presence of NADPH identified three primary phase I metabolites (M1, M2, and M3), but not the active diamidine, furamidine. nih.gov This suggests that the gut can be a significant site of initial, pre-systemic metabolism. nih.govnih.gov
Studies comparing the disposition of pafuramidine and furamidine in rats and humans have revealed significant species differences. For example, after oral administration of the prodrug, the apparent terminal half-life of furamidine was approximately 4 hours in rats and 14.5 hours in humans, suggesting slower elimination in humans. nih.gov Furthermore, the rate of absorption of radioactivity from radiolabeled pafuramidine was faster in rats than in monkeys. Plasma protein binding of furamidine also exhibits species and concentration dependence, with binding being greatest in monkeys compared to other species.
In these comparative analyses, isotopically labeled internal standards, such as Furamidine-d8 , are indispensable. researchgate.net They are used for accurate quantification of the analyte (furamidine) in complex biological matrices via LC-MS/MS, ensuring that measurements are precise despite variations in sample preparation, extraction efficiency, or instrument response between different species and in vitro systems. bioivt.comresearchgate.net
A comparative study using two different preclinical hepatic models—isolated perfused rat livers (IPLs) and sandwich-cultured rat hepatocytes (SCH)—examined the disposition of furamidine and a structurally similar active metabolite, CPD-0801. nih.gov While both models showed that hepatic accumulation of both metabolites was extensive (over 95%), significant differences were observed. The perfusate exposure (AUC) to CPD-0801 was at least 7-fold higher than that of furamidine in both systems. nih.gov This highlights how even small structural differences can lead to major variations in disposition, which can be effectively characterized and compared using these in vitro models.
Strategies for In Vitro-In Vivo Extrapolation of Metabolic Pathways
In vitro-in vivo extrapolation (IVIVE) is a critical translational approach in drug development used to predict the human pharmacokinetics of a compound from in vitro data. oup.com This process involves integrating data from in vitro systems, such as human liver microsomes or hepatocytes, into mathematical models to forecast in vivo parameters like hepatic clearance and drug exposure. oup.comnih.gov
A key strategy for successful IVIVE is the development and application of physiologically-based pharmacokinetic (PBPK) models. nih.govwsu.edu These models are mathematical representations of the body, comprising compartments that correspond to real organs and tissues connected by blood flow. nih.gov In vitro data on metabolism and transport are used to define the parameters within these models.
For furamidine and its prodrug pafuramidine, a semi-PBPK modeling approach has been successfully used to bridge the gap between in vitro findings and in vivo outcomes in rats and humans. nih.govwsu.edu The process typically involves these steps:
In Vitro Parameter Estimation: Key parameters are determined using in vitro systems. For example, sandwich-cultured hepatocytes (SCH) can be used to study hepatic transport, metabolism, and biliary excretion. researchgate.net These data are used to calculate intrinsic clearance values and transport rate constants. wsu.edu
Model Development and Scaling: A PBPK model is first developed for a preclinical species, like the rat, using data from in vitro systems such as rat IPLs or SCH. wsu.edu This model is then scaled to humans using species-specific physiological parameters (e.g., organ volumes, blood flow rates) and human-specific in vitro data from systems like human hepatocytes. wsu.edu
Model Verification: The model's predictions are compared against observed clinical and preclinical data to verify its accuracy. For pafuramidine, the semi-PBPK models were able to describe the disposition of both the prodrug and furamidine in plasma and predict tissue exposure and excretion profiles. wsu.edu
Prediction of Species-Specific Disposition Differences of Furamidine
Predicting species-specific differences in drug disposition is crucial for translating preclinical findings to humans. This is achieved by combining comparative in vitro metabolism data with advanced modeling and simulation techniques like PBPK.
For furamidine and its prodrug pafuramidine, significant species-specific differences have been identified and predicted using these methods. nih.gov
Metabolism and Bioavailability: Following oral administration of pafuramidine, it was estimated that nearly half of the dose in rats and about one-third in monkeys was metabolized to furamidine. This highlights a species difference in the extent of prodrug conversion. The bioavailability also showed species-dependent, non-linear kinetics; bioavailability appeared to increase with dose in rats but decrease with dose in monkeys.
Plasma Half-Life and Elimination: PBPK modeling predicted a much longer terminal elimination half-life for furamidine in humans (64 hours) compared to rats (170 hours for furamidine vs. 47 hours for the prodrug in rats; 64 hours for furamidine vs. 19 hours for the prodrug in humans). wsu.edu This difference is critical for projecting appropriate dosing regimens in clinical trials. The delayed appearance and longer half-life of furamidine in humans compared to rats may be attributable to species differences in gut metabolism and transport mechanisms. nih.gov
The following table summarizes some of the predicted or observed species differences in the pharmacokinetics of furamidine and its prodrug.
| Parameter | Rat | Human | Monkey | Source |
| Furamidine Apparent t½ (oral pafuramidine) | ~4 h | ~14.5 h | N/A | nih.gov |
| Predicted Furamidine Terminal t½ | 170 h | 64 h | N/A | wsu.edu |
| Presystemic Furamidine Formation (Gut) | ~30-40% | ~30-40% | N/A | nih.gov |
| Pafuramidine Metabolism to Furamidine | ~50% of dose | N/A | ~33% of dose | |
| Pafuramidine Bioavailability | Increases with dose | N/A | Decreases with dose |
N/A: Not Available from the provided sources.
These predictive strategies, which rely on robust in vitro data and sophisticated PBPK modeling, are essential for anticipating how furamidine will behave in humans based on preclinical data, thereby guiding clinical development. wsu.edu
Mechanistic Research on Furamidine with Deuterium Labeled Furamidine As a Tool Compound
Subcellular Localization and Intracellular Distribution Studies
The specific compartments within a cell where a compound accumulates dictates its biological effects. Studies using fluorescence microscopy have been pivotal in mapping the distribution of Furamidine (B1674271) and its analogues.
The subcellular destination of diphenylfuran diamidines can be modulated through structural modifications. aacrjournals.orgnih.gov While Furamidine (also known as DB75) selectively accumulates in the cell nucleus, its phenyl-substituted analogue, DB569, is directed to and localizes within mitochondria. researchgate.netaacrjournals.orgnih.gov This specific mitochondrial accumulation is thought to be driven by the large mitochondrial membrane potential. researchgate.net The ability to direct these DNA-binding agents to mitochondria by introducing aromatic substituents represents a strategic approach in drug design, potentially for inducing apoptosis. aacrjournals.orgnih.gov This differential localization highlights that it is possible to alter the intracellular target of these compounds without changing their fundamental DNA binding properties, as both Furamidine and DB569 retain a similar high affinity and selectivity for AT-rich DNA sequences. aacrjournals.orgnih.gov
| Compound | Primary Subcellular Localization | Source(s) |
| Furamidine (DB75) | Nucleus | researchgate.netaacrjournals.orgnih.gov |
| DB569 (Phenyl-substituted analogue) | Mitochondria | researchgate.netaacrjournals.orgnih.gov |
| N-alkyl derivatives of Furamidine | Nucleus | researchgate.netaacrjournals.org |
This table illustrates the differential subcellular distribution of Furamidine and a key analogue.
While Furamidine and its analogues show preferential accumulation in specific organelles, their distribution within the cytosol is also a key factor. In a study using rat sandwich-cultured hepatocytes, it was found that despite significant binding and sequestration within the liver tissue, a notable portion of Furamidine's cellular accumulation was due to the unbound drug. nih.gov The study reported a high intracellular-to-extracellular unbound concentration ratio (Kpu,u) of over 16, indicating efficient hepatic uptake and substantial presence of the unbound, active compound within the cell. nih.gov In contrast, another drug, rosuvastatin, was primarily recovered in the cytosolic fraction without extensive binding. nih.gov This suggests that Furamidine's distribution is complex, involving both strong binding within target organelles like the nucleus and a significant unbound concentration in the cytosol. nih.gov
Analysis of Mitochondrial Accumulation and its Cellular Implications
Effects on Biological Pathways and Cellular Processes
Furamidine's interactions with DNA and enzymes translate into significant effects on various cellular pathways and processes. Its activity is not limited to a single mechanism but appears to be promiscuous, impacting multiple pathways. acs.orgmyotonic.org
One of the most studied effects is its role in the DNA damage and repair pathway through the inhibition of Tdp1. nih.gov This has direct implications for cancer therapy, as it can synergize with Topoisomerase I inhibitors to prevent the repair of intentionally induced DNA damage in cancer cells. mdpi.comluniri.com
In the context of Myotonic Dystrophy Type 1 (DM1) , a genetic disorder caused by expanded CTG repeats, Furamidine has shown promise by influencing RNA processing pathways. acs.org It can rescue the mis-splicing defects characteristic of DM1. acs.orgmyotonic.org The mechanism in DM1 is multifaceted; in mouse models, it appears to inhibit the transcription of the expanded repeat RNA, while in patient-derived cells, it has been shown to up-regulate MBNL protein levels and disrupt the harmful complex formed between MBNL proteins and the expanded CUG RNA. acs.orgmyotonic.org
Furthermore, Furamidine has been identified as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) , an enzyme involved in post-translational modification of proteins. medchemexpress.com PRMTs regulate numerous cellular processes, including transcriptional regulation, signal transduction, and DNA repair. nih.gov By inhibiting PRMT1, Furamidine can influence these fundamental biological pathways.
Characterization of Protein Arginine Methyltransferase 1 (PRMT1) Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is the predominant enzyme of its type in mammals, responsible for approximately 85% of type I PRMT activity, which involves the creation of asymmetric dimethylarginine on substrate proteins. nih.gov This post-translational modification is integral to numerous cellular functions, including transcriptional regulation, DNA damage repair, and signal transduction. nih.govnih.gov Dysregulation of PRMT1 has been linked to various diseases, making it a compelling therapeutic target. nih.govfrontiersin.org
Furamidine (also known as DB75) has been identified as a selective, cell-permeable inhibitor of PRMT1. chembk.commedchemexpress.com Biochemical assays have determined its half-maximal inhibitory concentration (IC50) against PRMT1 to be 9.4 μM. medchemexpress.comrndsystems.com Its selectivity is a key feature, as it shows significantly lower potency against other protein arginine methyltransferases, such as PRMT5, PRMT6, and PRMT4 (CARM1). medchemexpress.comrndsystems.com This selectivity allows researchers to probe the specific functions of PRMT1 with reduced confounding effects from the inhibition of other methyltransferases. nih.gov
Kinetic studies have been conducted to elucidate the precise mechanism of inhibition. This research indicates that Furamidine acts as a competitive inhibitor with respect to the protein substrate and a noncompetitive inhibitor towards the methyl-donating cofactor, S-adenosyl-l-methionine (SAM). nih.govnih.gov This suggests that Furamidine binds to the enzyme's active site, directly competing with the arginine-containing protein substrate for binding. nih.gov
In these analytical studies, deuterium-labeled Furamidine (Furamidine-d8) is an indispensable tool. It is used as an internal standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analyses. asm.orgnih.gov The use of a stable isotope-labeled standard like this compound allows for precise and accurate quantification of the unlabeled Furamidine in various experimental samples, such as plasma and tissue homogenates. asm.orgnih.gov This accurate measurement is fundamental for determining reliable IC50 values and for understanding the pharmacokinetic properties that underpin the inhibitor's mechanism of action.
| Enzyme | IC50 (μM) | Reference |
|---|---|---|
| PRMT1 | 9.4 | medchemexpress.comrndsystems.com |
| PRMT5 | 166 | medchemexpress.comrndsystems.com |
| PRMT6 | 283 | medchemexpress.comrndsystems.com |
| CARM1 (PRMT4) | >400 | medchemexpress.comrndsystems.com |
Research into Effects on Cellular Proliferation and Viability in Defined Research Models
Building on the understanding of its enzymatic inhibition, research has extended to cellular models to investigate the effects of PRMT1 inhibition by Furamidine on cancer cell proliferation and survival. nih.gov These cellular studies have demonstrated that Furamidine is cell-permeable and effectively inhibits intracellular PRMT1 activity, leading to a block in cell proliferation in several cancer types. nih.gov
The anti-proliferative effects of Furamidine have been documented in various hematological and solid tumor cell lines. In studies using a panel of leukemia cell lines, Furamidine inhibited cell growth in models such as MEG-01, K562, HL-60, and MOLM13. chembk.comresearchgate.net Furthermore, research in neuroblastoma and medulloblastoma has shown that diamidine compounds, including Furamidine, reduce cell viability in a dose-dependent manner. nih.govnih.gov For instance, treatment with Furamidine led to a concentration-dependent decrease in the viability of murine neuroblastoma sphere cells and human medulloblastoma cell lines such as DAOY and D283. nih.govnih.gov These findings suggest that PRMT1 is a critical factor for the proliferation and survival of these cancer cells. nih.gov
The role of this compound in this context is to support the accurate determination of the compound's concentration in cell-based assays. By serving as an internal standard for quantification, it ensures that the observed biological effects, such as reduced cell viability, are correctly correlated with a precise concentration of Furamidine, thereby validating the dose-response relationships and the calculation of cellular IC50 values.
| Cell Line Model | Cancer Type | Observed Effect | IC50 (μM) | Reference |
|---|---|---|---|---|
| Meg-01, K562, HL-60, MOLM13 | Leukemia | Inhibited cell growth | Not Specified | chembk.comresearchgate.net |
| Murine neuroblastoma sphere cells | Neuroblastoma | Concentration-dependent reduction of cell viability | ~30 | nih.gov |
| DAOY | Medulloblastoma | Reduced cell viability | 12.72 | nih.gov |
| D283 | Medulloblastoma | Reduced cell viability | 8.69 | nih.gov |
In Vitro and in Vivo Research Models for Furamidine Studies Highlighting Furamidine D8 Applications
Advanced In Vitro Systems for Comprehensive Drug Disposition and Mechanistic Investigations
In vitro models are pivotal in the early stages of drug development, offering a controlled environment to dissect the mechanisms of absorption, distribution, metabolism, and excretion (ADME). immunologixlabs.compharmaexcipients.com These systems allow for the characterization of a drug's interaction with specific biological components, such as liver cells or the blood-brain barrier, providing data that can be used to predict human outcomes. pharmaexcipients.commyotonic.org
Sandwich-Cultured Hepatocytes (SCH) in Predictive Hepatic Disposition Modeling
Sandwich-cultured hepatocytes (SCH) are a highly valued in vitro model for studying the hepatic disposition of drugs. researchgate.netnih.gov In this system, hepatocytes are cultured between two layers of collagen, which promotes the formation of functional bile canalicular networks, mimicking the architecture of the liver. nih.gov This setup allows researchers to distinguish between sinusoidal efflux (release back into the medium, analogous to blood) and biliary excretion (secretion into the bile canaliculi). nih.gov
Studies using rat SCH have been crucial for understanding the hepatobiliary disposition of furamidine (B1674271), particularly after its formation from the prodrug pafuramidine (B1678284). researchgate.netnih.gov Research has shown that furamidine undergoes extensive hepatocellular accumulation. researchgate.netnih.gov Despite significant binding and sequestration within liver tissue, a substantial portion of this accumulation is attributed to unbound drug, indicating active uptake processes. nih.gov The SCH model has been successfully used to predict the total liver tissue accumulation of furamidine, with results being within 2- to 3-fold of those observed in vivo. nih.gov
Comparative studies in SCH have also been conducted to explore differences between furamidine and its structural analogues, such as CPD-0801. researchgate.net These experiments revealed that while both compounds accumulate extensively in hepatocytes, the net basolateral efflux rate constant was significantly greater for CPD-0801 than for furamidine. nih.gov This finding, derived from pharmacokinetic modeling of SCH data, helps explain the higher systemic exposure observed for CPD-0801. nih.gov In all such studies, the precise measurement of furamidine concentrations in the cell lysate, culture medium, and simulated bile is paramount. The use of furamidine-d8 as an internal standard during sample analysis with techniques like liquid chromatography-mass spectrometry (LC-MS) ensures the necessary accuracy for these quantitative assessments. nih.govcore.ac.uk
Table 1: Comparative Hepatic Disposition Parameters of Furamidine and CPD-0801 in Rat Models
| Parameter | Model | Furamidine | CPD-0801 | Source |
| Liver-to-Perfusate Partition Coefficient (Kp,IPLs) | IPLs | 3700 | ~740 | researchgate.netresearchgate.net |
| Cell-to-Medium Partition Coefficient (Kp,SCH) | SCH | ~22,200 | ~4,440 | researchgate.net |
| Net Basolateral Efflux Rate Constant (kA_net efflux) | SCH | Lower | 6-fold Higher | nih.gov |
| Predominant Elimination Process | Models | Biliary Excretion | Biliary & Basolateral Excretion | researchgate.net |
Isolated Perfused Liver Systems (IPLs) for Hepatic Metabolism and Biliary Excretion Studies
The isolated perfused liver (IPL) system is an ex vivo model that maintains the liver's architecture and physiological functions, making it invaluable for studying hepatic metabolism and biliary excretion. adinstruments.com In this setup, the liver is surgically removed from an animal (typically a rat) and kept viable by perfusing it with an oxygenated, nutrient-rich medium through its primary blood vessels. adinstruments.com This allows for the detailed investigation of how the liver as a whole handles a compound.
The rat IPL model has been extensively used to characterize the disposition of furamidine following the administration of its prodrug, pafuramidine. nih.govresearchgate.net These studies demonstrated that pafuramidine is rapidly converted to furamidine in the liver. nih.gov The resulting furamidine undergoes extensive hepatic accumulation and is primarily eliminated through biliary excretion. nih.govresearchgate.net The liver-to-perfusate partition coefficient for furamidine was measured to be approximately 3700, indicating significant sequestration within the liver tissue. researchgate.netresearchgate.net
Pharmacokinetic modeling of data from IPL experiments has been used to develop semi-physiologically based pharmacokinetic (semi-PBPK) models. nih.gov These models incorporate parameters for hepatic metabolism and transport to simulate the concentration-time profiles of both the prodrug and the active metabolite, furamidine. nih.gov The accuracy of these complex models is fundamentally dependent on the quality of the concentration data obtained from the perfusate, liver tissue, and bile samples. To achieve this, this compound is employed as an internal standard in the bioanalytical methods used to quantify furamidine, correcting for variability during sample preparation and analysis. nih.gov
Blood-Brain Barrier (BBB) Models (e.g., Primary Brain Endothelial Cell Co-cultures, Continuous Cell Lines, Organ-on-a-Chip Systems)
The blood-brain barrier (BBB) is a major obstacle for drugs targeting the central nervous system (CNS), including those for second-stage Human African Trypanosomiasis (HAT). nih.gov In vitro BBB models are essential for screening and understanding drug permeability into the brain. dovepress.com These models range in complexity from simple monocultures of brain microvascular endothelial cells (BMECs) to advanced systems. dovepress.com Co-culture models, which include other cell types like astrocytes and pericytes, better mimic the in vivo environment and induce a tighter barrier. dovepress.com More recently, microfluidic organ-on-a-chip systems have been developed that incorporate physiological shear stress from fluid flow, further enhancing the predictive capacity of the model. biorxiv.orgrsc.org
For diamidines like furamidine, crossing the BBB is a significant challenge due to their dicationic nature at physiological pH. plos.org While furamidine itself has poor CNS penetration, some of its aza-analogues, such as DB820 and DB829 (CPD0801), have shown promise in curing CNS-stage infections in mouse models, suggesting they can cross the BBB. nih.govasm.orgnih.gov In vitro BBB models are critical for evaluating the permeability of these new analogues. These systems can be used to measure the apparent permeability coefficient (Papp) of compounds, providing a quantitative measure of their ability to cross the endothelial cell layer. biorxiv.org
In such experiments, determining the precise amount of a compound that has traversed the cellular barrier is the key endpoint. For studies involving furamidine or its analogues, the use of deuterated standards like this compound is indispensable for accurately quantifying the low concentrations of the drug that may appear on the other side of the barrier model, thereby providing reliable data for assessing CNS penetration potential. core.ac.uk
Cell-Based Assays for Efficacy Screening and Mechanistic Profiling
Cell-based assays are fundamental tools in drug discovery, providing crucial information on a compound's biological activity, mechanism of action (MOA), and efficacy in a cellular context. immunologixlabs.comfraunhofer.decriver.com These assays use living cells to measure a variety of functional and biochemical effects, such as cell proliferation, cytotoxicity, inhibition of an enzyme, or changes in gene expression. immunologixlabs.com
Furamidine has been evaluated in numerous cell-based assays. For its antiparasitic activity, in vitro assays using various strains of Trypanosoma brucei are performed to determine the 50% inhibitory concentration (IC50), a measure of the drug's potency. nih.govasm.org Furamidine is potently trypanocidal in vitro, with studies showing it to be more active than the veterinary trypanocide diminazene. asm.org
Beyond parasitology, furamidine has been studied in models of myotonic dystrophy type 1 (DM1). myotonic.orgacs.org In patient-derived myotube cell lines, furamidine was shown to rescue disease-associated mis-splicing events. myotonic.orgacs.org Mechanistic studies in these cell-based systems have explored its MOA, suggesting it may work by disrupting the interaction between MBNL proteins and expanded CUG repeat RNA, and also by up-regulating MBNL protein levels. myotonic.orgacs.org Other cell-based assays have identified furamidine as a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). To reliably establish concentration-response relationships and understand the MOA in these assays, accurate quantification of the compound in the cellular environment is essential. This compound serves as the ideal internal standard for such analytical measurements.
Table 2: In Vitro Activity of Furamidine in Selected Cell-Based Assays
| Assay Type | Target/Cell Line | Finding | Reported IC50 | Source |
| Antiparasitic | Trypanosoma brucei rhodesiense (STIB900) | Potent trypanocidal activity | ~3 nM | nih.gov |
| Enzyme Inhibition | Protein Arginine Methyltransferase 1 (PRMT1) | Selective inhibition | 9.4 µM | |
| Enzyme Inhibition | Tyrosyl-DNA phosphodiesterase 1 (TDP-1) | Inhibition | 1.2 µM | |
| Splicing Rescue | Myotonic Dystrophy Type 1 (DM1) Myotubes | Rescues mis-splicing | - | myotonic.orgacs.org |
Translational In Vivo Animal Models for Furamidine Research
Rodent Models of Human African Trypanosomiasis (HAT)
Rodent models, particularly mice and rats, are the workhorses for in vivo testing of potential treatments for Human African Trypanosomiasis (HAT). nih.gov These models are used to evaluate drug efficacy in both stages of the disease. nih.govasm.org First-stage (hemolymphatic) models typically involve infecting mice with a T. b. rhodesiense strain (e.g., STIB900), which leads to an acute infection. nih.gov Second-stage (CNS) models use different parasite strains (e.g., T. b. brucei GVR35) that reliably cross the blood-brain barrier, allowing for the evaluation of a drug's ability to cure the neurological stage of the disease. nih.govnih.gov
Furamidine has demonstrated high efficacy in these rodent models. scielo.br Studies in the T. b. rhodesiense mouse model have shown that furamidine is highly effective when administered parenterally. nih.govscielo.br However, the focus of much research has been on developing orally active prodrugs of furamidine, such as pafuramidine, to improve its clinical utility. acs.orgnih.gov The efficacy of these prodrugs is tested by oral administration in the mouse models, with the cure rate being the primary endpoint. acs.org These studies have been critical in selecting lead candidates for further development. For instance, aza-analogues of furamidine, like DB820 and DB829, were found to be superior to furamidine in the acute mouse model and were also curative in the CNS model, a rare quality for diamidines. nih.govnih.gov
Throughout these in vivo studies, pharmacokinetic analysis is performed by collecting blood and tissue samples at various time points. To understand the relationship between dose, exposure, and efficacy, it is crucial to accurately measure the concentration of furamidine (formed from its prodrug) in these samples. nih.gov This is where this compound plays its vital, designated role as an internal standard for the quantification of furamidine in plasma and tissues, ensuring the reliability of the pharmacokinetic data that underpins the evaluation of these potential new therapies for HAT. nih.gov
Disease-Specific Murine Models (e.g., Lupus-Prone Mice)
Murine models of systemic lupus erythematosus (SLE) are critical for understanding the pathogenesis of the disease and for testing potential therapeutics. The MRL/lpr mouse is a widely used genetic model that develops an autoimmune disease with many characteristics similar to human SLE, including lymphadenopathy, splenomegaly, and the production of autoantibodies against double-stranded DNA (dsDNA). nih.govhookelabs.comjax.org These mice spontaneously develop autoimmune responses that lead to glomerulonephritis and arthritis. hookelabs.com
Research in lupus-prone mouse models, such as the NZB/NZW F1 and MRL/lpr strains, has been pivotal in evaluating the effects of various compounds. medchemexpress.comnih.gov For instance, studies have investigated the impact of toll-like receptor (TLR) inhibitors and other immunomodulatory agents on disease progression. mdpi.com In MRL/lpr mice, disease progression is associated with increased kidney PDE4 activity. plos.org While direct studies highlighting the use of this compound in these specific lupus models are not prevalent in the reviewed literature, the established use of these models for studying autoimmunity provides a strong basis for future investigations into the disposition and efficacy of compounds like Furamidine. The quantification of Furamidine, facilitated by this compound, in plasma and tissues of these mice would be essential for correlating drug exposure with therapeutic outcomes, such as reduced proteinuria and improved survival. medchemexpress.com
Key characteristics of common lupus-prone mouse models are detailed below:
| Model | Key Genetic Feature | Primary Disease Manifestations | Onset of Disease |
| MRL/lpr | Faslpr mutation | Lymphoproliferation, glomerulonephritis, arthritis, anti-dsDNA antibodies. nih.govhookelabs.comjax.org | 16-20 weeks. jax.org |
| NZB/NZW F1 | Complex polygenic | Anti-dsDNA antibodies, fatal glomerulonephritis. nih.gov | Autoantibody production starts at 20-22 weeks. nih.gov |
| FcγRIIb-/- | Fc gamma receptor IIb deficiency | Spontaneous lupus onset, anti-dsDNA antibodies, lupus nephritis. plos.org | Around 24 weeks of age. plos.org |
Primate Models for Comprehensive Pharmacokinetic and Disposition Assessments
Non-human primates, particularly the cynomolgus monkey (Macaca fascicularis), are considered a superior model for human drug disposition due to their close evolutionary and physiological similarity to humans. solvobiotech.com They are frequently used for comprehensive pharmacokinetic (PK) and disposition studies of new drug candidates before human clinical trials. researchgate.netnih.gov
Studies in cynomolgus monkeys have been instrumental in characterizing the pharmacokinetics of various compounds, including those with complex disposition profiles like target-mediated drug disposition (TMDD). d-nb.infonih.gov For Furamidine, investigations in monkeys have been conducted to understand its absorption, distribution, metabolism, and excretion, often in the context of its prodrug, pafuramidine. researchgate.net The use of this compound as an internal standard is critical in these studies for accurate quantification in plasma and other biological samples. nih.gov
Pharmacokinetic studies in cynomolgus monkeys allow for the determination of key parameters such as bioavailability, clearance, volume of distribution, and half-life, providing crucial data for predicting human pharmacokinetics. nih.govnih.gov
| Pharmacokinetic Parameter | Description | Relevance in Primate Models |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Assesses oral absorption, which can differ significantly between species. nih.govnih.gov |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. escholarship.org |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Describes the extent of drug distribution into tissues. nih.gov |
| Half-life (t1/2) | The time required for the amount of drug in the body to decrease by half. | Determines dosing intervals and time to reach steady-state concentrations. nih.govescholarship.org |
Methodologies for Addressing Species-Specific Differences in Drug Response and Disposition
Significant species differences in drug absorption, distribution, metabolism, and excretion (ADME) exist, making the extrapolation of preclinical data to humans a major challenge in drug development. vin.comcore.ac.uk Methodologies to address these differences are crucial for accurate prediction of human pharmacokinetics and response.
In Vitro Models:
Hepatocytes: Sandwich-cultured hepatocytes (SCH) from different species (e.g., rat, monkey, human) are used to study hepatic uptake, metabolism, and biliary excretion. nih.govnih.gov These models help in comparing metabolic pathways and transporter activities. For instance, studies with Furamidine's prodrug have utilized rat and human SCH to investigate species differences in hepatic disposition. nih.govnih.gov
Liver Microsomes: These preparations are used to study phase I metabolic reactions (e.g., cytochrome P450-mediated oxidation). Comparing metabolic rates and metabolite profiles across species can highlight potential differences in drug clearance. core.ac.uk
In Vivo and Ex Vivo Models:
Isolated Perfused Liver (IPL): The rat IPL model allows for the study of hepatic drug disposition in a controlled ex vivo setting, providing insights into hepatic extraction, metabolism, and biliary excretion without the complexities of whole-body physiology. nih.govresearchgate.net
Allometric Scaling: This is a mathematical approach that relates pharmacokinetic parameters across different species based on body weight. However, its predictive power can be limited when significant qualitative differences in drug metabolism exist between species. core.ac.uk
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data on a drug's properties with physiological information from different species to simulate the drug's ADME in the body. nih.govnih.gov A semi-PBPK model for Furamidine and its prodrug was developed to extrapolate from rat data to predict human pharmacokinetics, incorporating data from SCH to account for species differences in metabolism and transport. nih.gov
Addressing Transporter Differences: Species differences in the expression and function of drug transporters, such as P-glycoprotein (MDR1), can lead to significant variations in drug absorption and distribution, particularly into tissues like the brain. solvobiotech.com For example, the expression of MDR1 mRNA is significantly higher in the intestine of cynomolgus monkeys compared to humans, which can result in lower oral absorption of certain drugs. nih.gov Comparing the in vitro behavior of human and non-human primate transporters can help interpret discrepancies between preclinical and clinical outcomes. solvobiotech.com
By combining data from these various in vitro and in vivo models, researchers can build a more comprehensive understanding of a drug's disposition and better anticipate its behavior in humans, mitigating risks associated with species-specific differences.
Computational and Mathematical Modeling Approaches in Furamidine Research
Pharmacokinetic Modeling and Predictive Simulations
Pharmacokinetic (PK) modeling, which uses mathematical models to describe the relationship between a drug's dose and its concentration in the body over time, has been instrumental in understanding the disposition of furamidine (B1674271). premierconsulting.com This approach allows researchers to simulate and predict how the drug will behave, optimizing dosing and improving safety and efficacy. premierconsulting.comnih.gov
Application of Semi-Physiologically Based Pharmacokinetic (Semi-PBPK) Modeling
A significant challenge in the development of furamidine was its poor oral bioavailability. To overcome this, a prodrug, pafuramidine (B1678284), was developed. nih.gov To understand the complex relationship between the administered prodrug and the resulting concentrations of the active metabolite, furamidine, in both plasma and tissues, a semi-physiologically based pharmacokinetic (semi-PBPK) modeling approach was employed. nih.govnih.gov
This type of modeling is a mechanistic approach that integrates the drug's specific properties with the physiological and anatomical characteristics of the species being studied. allucent.com It allows for the prediction of drug concentrations in various organs and tissues. allucent.comfrontiersin.org For furamidine, a whole-body semi-PBPK model for rats was first developed, built upon data from a whole-liver PBPK model using isolated perfused rat liver data. nih.govnih.gov This rat model was then scaled to create a human whole-body semi-PBPK model. nih.govnih.gov
Key findings from the semi-PBPK modeling of furamidine include:
Prediction of Human Hepatic Exposure: The model was crucial for predicting the furamidine hepatic exposure-time profile in humans, something impossible to measure directly for ethical reasons. nih.gov
Intestinal Contribution to Metabolism: The models predicted that a significant portion (30-40%) of the conversion of pafuramidine to furamidine occurs in the intestine before the drug reaches the systemic circulation in both rats and humans. nih.govnih.gov
Extended Half-Life: The predicted terminal elimination half-life of furamidine in plasma was significantly longer than that of its prodrug, pafuramidine, in both rats (170 vs. 47 hours) and humans (64 vs. 19 hours). nih.govnih.gov
Dose Regimen Proposal: Based on the predicted dose-exposure relationship, the human model proposed a potential dosage regimen for pafuramidine. unc.edu
Mathematical Modeling for Quantitative Understanding of In Vitro-In Vivo Relationships
Mathematical modeling is essential for establishing an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical description of the relationship between a drug's properties observed in laboratory tests (in vitro) and its effects in a living organism (in vivo). unl.edunih.govtsi.commdpi.com
In the study of furamidine, a stepwise pharmacokinetic modeling approach was used to quantitatively differentiate the contributions of hepatic metabolism and transport to the systemic exposure of furamidine compared to a structurally similar active metabolite, CPD-0801. researchgate.net This modeling revealed that the rate constant for the net efflux of CPD-0801 from the liver into the blood was 6-fold higher than that for furamidine. researchgate.net This difference in efflux was a key factor explaining the observed differences in their systemic exposure. researchgate.net
Integration of In Vitro Experimental Data with Pharmacokinetic Modeling
The development of robust pharmacokinetic models relies heavily on the integration of high-quality in vitro data. sygnaturediscovery.com For furamidine, various in vitro systems were used to generate data that were then incorporated into the semi-PBPK models. nih.govnih.govunc.edu
These in vitro experiments and their integration into the models included:
Isolated Perfused Livers (IPLs): Rat IPL studies provided detailed information on the hepatic disposition of pafuramidine and furamidine, which formed the basis of the initial whole-liver PBPK model. unc.eduresearchgate.net
Sandwich-Cultured Hepatocytes (SCH): Data from both rat and human SCH were used to calculate scaling factors for metabolic and transport clearances, which were essential for extrapolating the rat model to predict human pharmacokinetics. nih.govnih.gov Studies showed a strong agreement between data from rat IPLs and SCH, validating SCH as a valuable tool for studying the hepatobiliary disposition of these compounds. unc.edu
Plasma and Tissue Binding Assays: The unbound fraction of a drug is generally the portion that is active and can be eliminated. In vitro assays determined that the unbound fraction of furamidine in the liver was substantially lower than in plasma, indicating extensive binding to liver tissue. researchgate.net This high degree of intrahepatic binding was found to significantly influence the disposition of furamidine. researchgate.net
Caco-2 Cell Monolayers: These cells are used to model the human intestinal barrier. Studies with Caco-2 cells suggested that differences in the intestinal permeability of the prodrugs were not the primary reason for the observed differences in the systemic exposure of their active metabolites. unc.edu
The integration of these diverse in vitro datasets allowed for the creation of more accurate and predictive pharmacokinetic models for furamidine. nih.govunc.edu
Systems Biology and Systems Pharmacology Frameworks for Translational Impact
Systems biology and systems pharmacology take a holistic approach, considering the complex interactions of a drug within the entire biological system. This framework is crucial for translating preclinical findings into clinical success. While specific "systems biology" labeled studies on furamidine are not prominent, the integrated PBPK modeling approach used is a core component of systems pharmacology.
The research on furamidine demonstrates the principles of a systems approach by:
Integrating multi-level data: The models integrated data from the molecular level (transporter kinetics, metabolism) to the organ level (liver and kidney disposition) and the whole-body level (plasma pharmacokinetics). nih.govnih.gov
Mechanistic understanding: The models went beyond simple curve-fitting to provide a mechanistic understanding of why furamidine and its prodrug behave the way they do, for example, by quantifying the role of intrahepatic binding and intestinal metabolism. unc.eduresearchgate.netresearchgate.net
Translational Prediction: A key output of this integrated modeling was the prediction of human pharmacokinetics and the proposal of a clinical dosing regimen based on preclinical data, which is a primary goal of translational science. nih.govunc.edu
Furamidine has also been identified as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in diseases like cancer. rsc.orgtocris.commdpi.com This opens up new avenues for research where systems pharmacology could be used to explore the broader biological consequences of PRMT1 inhibition by furamidine, connecting its pharmacokinetic profile to its pharmacodynamic effects on cellular signaling pathways and disease progression. mdpi.com
Emerging Research Applications and Future Trajectories for Deuterium Labeled Furamidine Furamidine D8
Enabling Research in the Development of Novel Diamidine Analogues
The development of new diamidine compounds, a class of molecules with significant therapeutic potential against various parasitic diseases, is an active area of research. nih.gov Furamidine (B1674271) itself is a potent antiparasitic agent, and scientists are continuously synthesizing and evaluating new analogues to improve efficacy, enhance oral bioavailability, and reduce toxicity. nih.govresearchgate.net In this context, Furamidine-d8 plays a pivotal role.
During the preclinical and clinical development of novel diamidine analogues, understanding their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial. musechem.com this compound serves as an indispensable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify these new drug candidates in biological matrices like plasma and tissue. core.ac.ukfrontiersin.orgscispace.com By adding a known amount of this compound to a biological sample, researchers can accurately determine the concentration of the new diamidine analogue, as the internal standard helps to correct for variations that can occur during sample preparation and analysis. scispace.comkcasbio.com
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. scispace.comkcasbio.com It provides higher accuracy and precision compared to using structural analogues as internal standards. scispace.com This enhanced reliability is critical for making informed decisions during drug development, such as selecting the most promising candidates for further investigation and determining appropriate dosing regimens for clinical trials. The insights gained from pharmacokinetic studies using this compound are instrumental in advancing the pipeline of novel diamidine-based therapies. nih.govnih.gov
Provision of Mechanistic Insights into Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of infectious diseases, including those caused by parasites. frontiersin.orgmdpi.com Understanding the mechanisms by which pathogens develop resistance to drugs like furamidine is essential for designing new therapies that can overcome this challenge. This compound is a valuable tool in research aimed at elucidating these resistance mechanisms.
One of the key ways parasites develop resistance is by altering the expression or function of drug transporters—proteins that move drugs into or out of the cell. nih.govevotec.com Efflux pumps, for example, can actively pump drugs out of the parasite, reducing the intracellular concentration to sub-therapeutic levels. mdpi.comfrontiersin.org Researchers can use this compound in combination with its non-labeled counterpart to study the activity of these transporters. By measuring the uptake and efflux of furamidine in both drug-sensitive and drug-resistant parasite strains, with this compound as a quantifiable marker, scientists can identify specific transporters involved in resistance. nih.gov
Furthermore, alterations in drug metabolism can also contribute to resistance. frontiersin.org Parasites may evolve enzymes that can more efficiently metabolize and inactivate a drug. This compound can be used in metabolic studies to trace the fate of furamidine within the parasite and identify any metabolic pathways that are upregulated in resistant strains. This information can guide the development of new diamidine analogues that are less susceptible to metabolic inactivation. The study of these mechanisms at a molecular level provides a foundation for strategies to combat drug resistance, such as the co-administration of transporter inhibitors or the design of drugs that bypass these resistance pathways. nih.govfrontiersin.org
Catalyzing Advancements in Bioanalytical Techniques Through Deuterated Standards
The use of deuterated internal standards, such as this compound, has been a catalyst for significant advancements in bioanalytical techniques, particularly in the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.orgveedalifesciences.comamericanpharmaceuticalreview.com The inherent properties of stable isotope-labeled compounds provide a level of accuracy and precision that is often unattainable with other types of internal standards. scispace.com
Key Advantages of Using this compound in Bioanalytical Assays:
| Feature | Advantage | Source |
| Co-elution | This compound chromatographically co-elutes with the unlabeled furamidine, meaning they travel through the LC system at the same rate. This helps to compensate for any variations in retention time. | scispace.com |
| Similar Ionization Efficiency | Both the deuterated and non-deuterated forms of furamidine have nearly identical ionization efficiencies in the mass spectrometer's ion source. This is crucial for accurate quantification, as it minimizes variability in the instrument's response. | scispace.comkcasbio.com |
| Correction for Matrix Effects | Biological samples are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because this compound is chemically identical to furamidine, it experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these effects can be effectively normalized, leading to more accurate and reliable results. | frontiersin.orgkcasbio.com |
The reliability afforded by deuterated standards like this compound has enabled the development of highly sensitive and robust bioanalytical methods for quantifying furamidine and its metabolites in various biological samples, including plasma, blood, and tissue. core.ac.uknih.govnih.gov These methods are essential for a wide range of research applications, from preclinical pharmacokinetic studies to large-scale clinical trials. nih.govbiotrial.com The continued use and development of deuterated standards will undoubtedly contribute to further advancements in bioanalytical science, leading to more precise and dependable data in pharmaceutical research.
Exploration of Deuterium-Labeled Furamidine in Emerging Therapeutic Areas
While the primary application of this compound is as an internal standard, the broader field of deuterium-labeled drugs is an active area of therapeutic research. informaticsjournals.co.indovepress.comnih.gov The "deuterium switch" is a strategy in drug development where hydrogen atoms in a drug molecule are replaced with deuterium (B1214612) to improve its metabolic stability. musechem.comnih.gov This can lead to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. musechem.comdovepress.com
The success of deutetrabenazine, the first FDA-approved deuterated drug, has spurred interest in applying this approach to other molecules. informaticsjournals.co.indovepress.com Although there is no specific information in the provided search results about this compound being investigated as a therapeutic agent itself, the principles of deuterium labeling open up possibilities for future research. For instance, if a particular metabolic pathway is responsible for the rapid clearance or toxicity of furamidine, deuterating the specific sites of metabolism could potentially lead to a more favorable therapeutic profile.
Research into novel therapeutic areas for diamidines is ongoing, with investigations into their potential use in cancer and neurological disorders. medchemexpress.comorionpharma.com As our understanding of the pharmacological effects of diamidines expands, so too might the exploration of deuterated versions like this compound, not just as research tools, but as potential therapeutic candidates in their own right. nih.govemvenio.comangelinipharma.com
Q & A
Q. What frameworks address ethical concerns in animal studies using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
